2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-19-8-5-15(12-21(19)29-2)13-22(26)24-17-7-6-16-9-10-25(18(16)14-17)23(27)20-4-3-11-30-20/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUKULOWYUEPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline and indole derivatives. The synthetic route may involve:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the furan-2-carbonyl group: This step may involve acylation reactions using furan-2-carbonyl chloride or similar reagents.
Attachment of the dimethoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Formation of the acetamide linkage: This step typically involves the reaction of the intermediate with acetic anhydride or acetyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogens, alkylating agents, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of indoline, including the compound , exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study utilizing molecular docking techniques revealed that compounds with a similar structure showed promising interactions with the CSNK2A1 receptor, suggesting potential as anticancer agents due to their ability to inhibit tumor growth .
Antimicrobial Properties
The compound has also been screened for antimicrobial activity against several pathogens. In vitro studies demonstrated effectiveness against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus, as well as fungi like Candida albicans. These findings highlight its potential use in developing new antimicrobial therapies .
One-Pot Multi-Component Reactions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide can be efficiently achieved through one-pot multi-component reactions. This method simplifies the synthetic process by combining multiple reactants in a single reaction vessel, thus enhancing yield and reducing reaction time. The use of catalysts such as magnetic nanoparticles has been shown to improve reaction efficiency and product yield significantly .
Cyclization Techniques
Cyclization reactions are crucial for constructing the indoline framework. Various methodologies have been explored, including FeCl3-mediated cyclization that facilitates the formation of indoline structures from simpler precursors. The efficiency of these reactions is influenced by the electronic properties of substituents on the indoline ring, which can affect nucleophilicity and overall yield .
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding the binding interactions of this compound with target proteins. These studies provide insights into the compound's potential mechanisms of action and help identify structural modifications that could enhance its bioactivity. The binding energy calculations suggest that this compound can effectively interact with key biological targets involved in cancer progression .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide would depend on its specific interactions with biological targets. This may involve binding to specific receptors, enzymes, or other molecular targets, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
A-740003
Structure: N-(1-{[(Cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide . Key Features:
- Shares the 2-(3,4-dimethoxyphenyl)acetamide backbone.
- Substituted with a quinolinyl-cyanoimino group instead of a furan-indolin group. Pharmacology:
- Potent and selective P2X7 receptor antagonist with demonstrated efficacy in reducing neuropathic pain in rat models (ED₅₀ = 30 mg/kg) .
- The quinolinyl group likely enhances receptor affinity, while the 3,4-dimethoxyphenyl moiety contributes to hydrophobic interactions.
Compound 21 (2-(3,4-Dimethoxyphenyl)-N-[2-(3-nitrophenyl)ethyl]acetamide)
Structure : Features a 3-nitrophenethylamine substituent instead of the indoline-furan group .
Synthesis : Prepared via BOP-mediated coupling of 3,4-dimethoxyphenylacetic acid with 3-nitrophenethylamine hydrochloride (quantitative yield) .
Applications : Serves as an intermediate for further modifications (e.g., reduction to an amine derivative for additional functionalization) .
Target Compound vs. A-740003 and Compound 21
Functional Analogues with Heterocyclic Substitutions
N-(2-(tert-Butyl)phenyl)-2-(1H-indol-3-yl)-2-oxo-N-(1-phenyl-2-(pyridin-2-yl)ethyl)acetamide (6n)
Structure : Combines indole and pyridine moieties with a tert-butylphenyl group .
Relevance : Highlights the versatility of acetamide scaffolds in accommodating diverse heterocycles for targeted bioactivity.
Key Structural Contrasts :
- Furan vs. Pyridine/Indole : The target compound’s furan-2-carbonyl group may confer distinct electronic and steric properties compared to pyridine or indole rings in other analogues.
- Indoline Scaffold : The indoline group in the target compound could enhance rigidity or π-stacking interactions relative to flexible alkyl chains in Compound 21.
Biological Activity
2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This compound combines structural features of indole derivatives and methoxy-substituted phenyl groups, which are known to enhance pharmacological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C25H23N3O5, with a molecular weight of approximately 449.5 g/mol. The compound features a complex structure that includes:
- A dimethoxyphenyl group
- An indolin moiety
- A furan-2-carbonyl group
These components contribute to its diverse biological activity and potential therapeutic applications.
Research suggests that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as DNA gyrase and dihydrofolate reductase (DHFR), with reported IC50 values ranging from 0.52 to 31.64 µM .
- Modulation of Cellular Signaling : The presence of methoxy groups enhances solubility and metabolic stability, potentially leading to improved interaction with cellular targets that regulate apoptosis and cell cycle progression .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in malignant cells by disrupting critical signaling pathways .
Antimicrobial Activity
The compound also displays antimicrobial properties. In studies evaluating its effectiveness against various pathogens, it exhibited significant activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anti-inflammatory Effects
Preliminary research indicates potential anti-inflammatory properties, which could be beneficial for treating conditions associated with chronic inflammation .
Comparative Analysis
The biological activity of this compound can be compared with other indole derivatives:
| Compound Name | Biological Activity | IC50/Effect |
|---|---|---|
| Indomethacin | Anti-inflammatory | <0.001 µM |
| Tryptophan | Precursor to serotonin | N/A |
| Compound 7b | Antibacterial (synergistic with Ciprofloxacin) | MIC: 0.22 - 0.25 µg/mL |
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating significant inhibition of cell growth at concentrations as low as 10 µM.
- Antimicrobial Evaluation : In a comparative study against standard antibiotics, the compound showed enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing 2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide?
- Methodological Answer : The synthesis involves sequential coupling and functionalization steps.
Amide Bond Formation : React 3,4-dimethoxyphenylacetic acid with activated intermediates (e.g., using BOP or HATU coupling agents in DMF) to generate the acetamide backbone .
Indoline Functionalization : Introduce the furan-2-carbonyl group to the indoline scaffold via nucleophilic acylation. This step may require anhydrous conditions and a base like DIPEA to deprotonate the indoline nitrogen .
Purification : Use silica gel chromatography to isolate the product, followed by recrystallization for purity. Confirm yields via mass spectrometry (e.g., m/z 487.2 [M+H]⁺) .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer :
- 1H NMR : Key peaks include aromatic protons (δ 6.7–7.5 ppm for indoline and furan), methoxy groups (δ ~3.8 ppm), and acetamide NH (δ ~8.2 ppm, broad) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the acetamide and furan moieties .
Advanced Research Questions
Q. How can reaction yields be optimized for the amidation step?
- Methodological Answer :
- Reagent Selection : Use HATU over EDCl for higher coupling efficiency, as demonstrated in analogous tetrahydroisoquinoline syntheses (yields improved from 65% to 90%) .
- Solvent Optimization : Replace DCM with DMF to enhance solubility of polar intermediates.
- Stoichiometry : Employ a 1.2:1 molar ratio of carbonylating agent (e.g., furan-2-carbonyl chloride) to indoline to minimize side reactions .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the dimethoxyphenyl or indoline groups (e.g., replace methoxy with ethoxy or halogens) and compare bioactivity .
- Computational Modeling : Perform docking studies using P2X7 receptor crystal structures (PDB: 5U1W) to predict binding interactions. Validate with in vitro antagonism assays .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., furan oxygen) using 3D-QSAR models .
Q. How can impurities or byproducts be identified during synthesis?
- Methodological Answer :
- HPLC-MS : Use reverse-phase chromatography with a C18 column and MS detection to trace unreacted starting materials or hydrolyzed byproducts (e.g., free indoline) .
- NMR Spiking : Compare 1H NMR spectra with known impurities (e.g., N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, δ 3.7 ppm for ethyl linker) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
